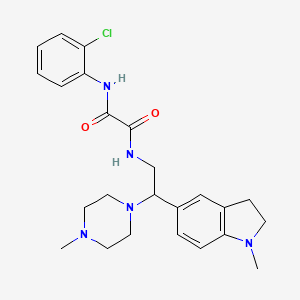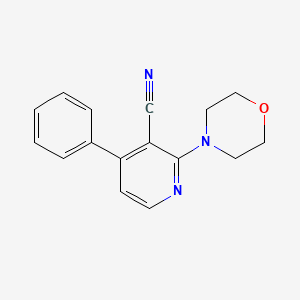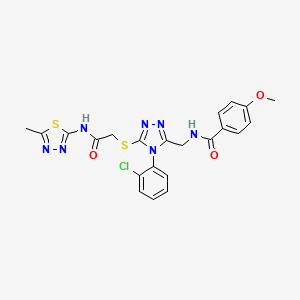![molecular formula C18H14N6O B2903033 (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1421524-20-0](/img/structure/B2903033.png)
(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a complex organic molecule that contains several heterocyclic rings, including imidazole and benzimidazole . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature till completion of the reaction .Scientific Research Applications
Anticancer Applications
Compounds containing imidazole have been found to have potential anticancer properties . They have been used in the development of new drugs that inhibit V600EBRAF, a mutation often found in various types of cancer .
Anti-Inflammatory Applications
Imidazole derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.
Antiviral Applications
Imidazole-based compounds have also been used as antiviral agents . They could be used in the development of new drugs to treat various viral infections.
Antibacterial Applications
Imidazole derivatives have shown antibacterial activities against various bacterial strains . This suggests potential use in the development of new antibacterial drugs.
Antifungal Applications
Imidazole is known for its broad range of chemical and biological properties, including antifungal activities . This could be useful in treating various fungal infections.
Antidiabetic Applications
Imidazole derivatives have been reported to have antidiabetic properties . This suggests potential use in the management and treatment of diabetes.
Anti-Allergic Applications
Imidazole-based compounds have been used in the development of anti-allergic drugs . They could be used in the treatment of various allergic reactions.
Antipyretic Applications
Imidazole derivatives have been reported to have antipyretic (fever-reducing) properties . This suggests potential use in the treatment of fever.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products and drugs, including histidine, purine, histamine, and various DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
For instance, some imidazole derivatives have been found to affect the phosphatidylinositol-3-kinases (PI3K) pathway, which leads to the phosphorylation of Akt, a serine/threonine kinase .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-imidazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17(15-11-13(5-6-20-15)22-8-7-19-12-22)24-10-9-23-16-4-2-1-3-14(16)21-18(23)24/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIFRCHXMHNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902957.png)
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)


![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)

![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)

![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)
